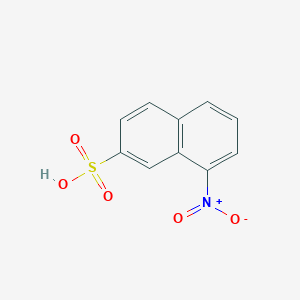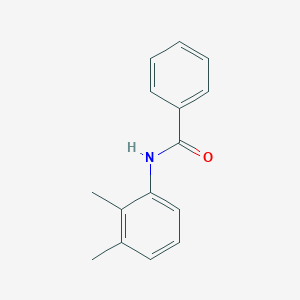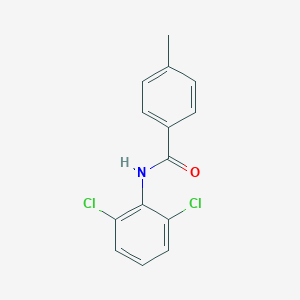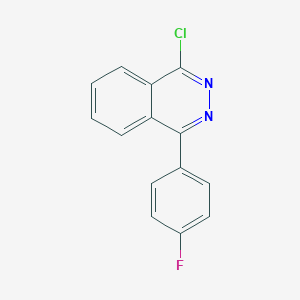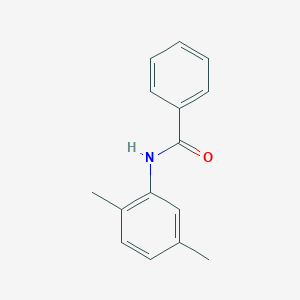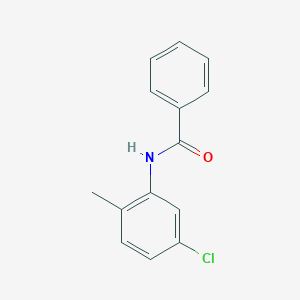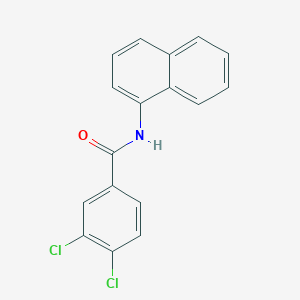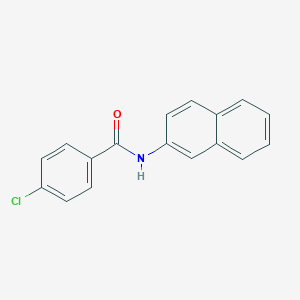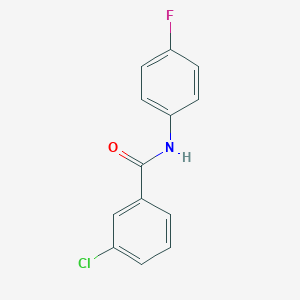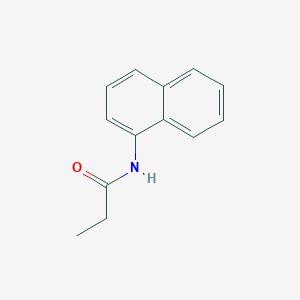
N-(naphthalen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-1-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of N-(naphthalen-1-yl)propanamide involves the inhibition of enzymes that are essential for the growth and survival of microorganisms and cancer cells. N-(naphthalen-1-yl)propanamide has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the death of microorganisms and cancer cells.
Effets Biochimiques Et Physiologiques
N-(naphthalen-1-yl)propanamide has been shown to have minimal toxicity and is well tolerated in laboratory experiments. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(naphthalen-1-yl)propanamide in laboratory experiments include its high purity, low toxicity, and ease of synthesis. Additionally, N-(naphthalen-1-yl)propanamide has been shown to have a wide range of potential applications in various fields of scientific research. However, the limitations of using N-(naphthalen-1-yl)propanamide in laboratory experiments include the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several potential future directions for the study of N-(naphthalen-1-yl)propanamide. One potential direction is the development of new antibiotics based on the antimicrobial properties of N-(naphthalen-1-yl)propanamide. Additionally, further research could be conducted on the potential use of N-(naphthalen-1-yl)propanamide in cancer therapy and the treatment of neurodegenerative diseases. Another potential direction is the development of new synthetic methods for the production of N-(naphthalen-1-yl)propanamide, which could lead to higher yields and lower costs.
Conclusion:
In conclusion, N-(naphthalen-1-yl)propanamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on N-(naphthalen-1-yl)propanamide could lead to the development of new antibiotics, cancer therapies, and treatments for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(naphthalen-1-yl)propanamide involves the reaction of naphthalene with propionyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain pure N-(naphthalen-1-yl)propanamide. This synthesis method has been widely used in the laboratory and has been optimized for higher yields.
Applications De Recherche Scientifique
N-(naphthalen-1-yl)propanamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(naphthalen-1-yl)propanamide has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
2868-38-4 |
|---|---|
Nom du produit |
N-(naphthalen-1-yl)propanamide |
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
Clé InChI |
CEXMYXRLKBMHFX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
2868-38-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





